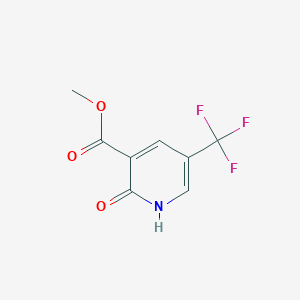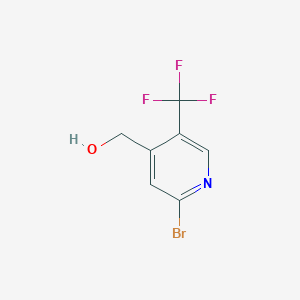
2-羟基-5-(三氟甲基)烟酸甲酯
描述
Molecular Structure Analysis
The molecular formula of “Methyl 2-hydroxy-5-(trifluoromethyl)nicotinate” is C8H6F3NO3 . The InChI code is 1S/C8H6F3NO3/c1-15-7(14)4-2-3-5(8(9,10)11)12-6(4)13/h2-3H,1H3,(H,12,13) .Physical And Chemical Properties Analysis
“Methyl 2-hydroxy-5-(trifluoromethyl)nicotinate” has a molecular weight of 221.14 . It is stored at temperatures between 28°C .科学研究应用
合成和生产
- 合成工艺:2-羟基-5-(三氟甲基)烟酸甲酯作为新型抗感染剂开发的一部分进行合成。一个值得注意的过程是使用经济且安全的方法对芳基碘进行三氟甲基化 (Mulder 等,2013)。
- 化合物形成:在合成相关化合物(如 5-氰基-6-羟基-2-甲基-4-(1-萘基)-烟酸乙酯)时,进行广泛的结构分析以了解其形成和性质 (Zhou 等,2008)。
化学分析和表征
- 氘标记:尼古丁酸-5-2H,尼古丁酸的氘标记衍生物,被制备出来以研究其化学结构和行为。这涉及钯催化的氘解,对于理解分子相互作用非常重要 (Clark,1976)。
- 化学性质探索:对各种尼古丁酸衍生物(如视网膜保护剂和具有潜在药理作用的化合物)的研究涉及探索它们的化学性质和相互作用 (Peresypkina 等,2020)。
药物化学和医药化学
- 药物开发:与 2-羟基-5-(三氟甲基)烟酸甲酯相关的化合物被合成用于药物化学的潜在用途,例如在止痛药或抗炎药的开发中。这些化合物的药代动力学被广泛研究 (Pico 等,1981)。
先进材料科学
- 材料科学应用:光学材料的研究涉及研究具有尼古丁酸衍生物的配合物的发光特性,表明在先进材料科学和光子学中具有潜在应用 (Godlewska 等,2020)。
除草剂开发
- 农业应用:探索从尼古丁酸合成新型衍生物以开发新的除草剂。这些化合物的构效关系提供了它们在农业中潜在应用的见解 (Yu 等,2021)。
安全和危害
生化分析
Biochemical Properties
Methyl 2-hydroxy-5-(trifluoromethyl)nicotinate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with nicotinamide adenine dinucleotide (NAD)-dependent dehydrogenases, which are crucial for cellular redox reactions. The interaction between Methyl 2-hydroxy-5-(trifluoromethyl)nicotinate and these enzymes can modulate their catalytic activity, thereby affecting metabolic pathways .
Cellular Effects
The effects of Methyl 2-hydroxy-5-(trifluoromethyl)nicotinate on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, Methyl 2-hydroxy-5-(trifluoromethyl)nicotinate has been observed to affect cellular energy metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, Methyl 2-hydroxy-5-(trifluoromethyl)nicotinate exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the biochemical reaction. For instance, this compound has been shown to inhibit certain dehydrogenases by binding to their active sites, thereby preventing substrate access and reducing enzyme activity. Conversely, it can also activate other enzymes by inducing conformational changes that enhance their catalytic efficiency .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-hydroxy-5-(trifluoromethyl)nicotinate can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that Methyl 2-hydroxy-5-(trifluoromethyl)nicotinate is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity. Long-term exposure to this compound has been associated with alterations in cellular homeostasis and metabolic flux .
Dosage Effects in Animal Models
The effects of Methyl 2-hydroxy-5-(trifluoromethyl)nicotinate vary with different dosages in animal models. At low doses, this compound can enhance cellular function and promote metabolic efficiency. At high doses, it can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects become more pronounced with increasing dosage .
Metabolic Pathways
Methyl 2-hydroxy-5-(trifluoromethyl)nicotinate is involved in several metabolic pathways. It interacts with enzymes such as dehydrogenases and oxidases, influencing the flux of metabolites through these pathways. This compound can affect the levels of key metabolites, including nicotinamide adenine dinucleotide and adenosine triphosphate, thereby modulating cellular energy balance and redox state .
Transport and Distribution
Within cells and tissues, Methyl 2-hydroxy-5-(trifluoromethyl)nicotinate is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For instance, this compound can be transported into mitochondria, where it influences mitochondrial function and energy production .
Subcellular Localization
The subcellular localization of Methyl 2-hydroxy-5-(trifluoromethyl)nicotinate is crucial for its activity and function. It can be targeted to specific compartments or organelles through post-translational modifications and targeting signals. For example, the presence of a trifluoromethyl group may facilitate its localization to lipid-rich environments, such as the endoplasmic reticulum and mitochondrial membranes .
属性
IUPAC Name |
methyl 2-oxo-5-(trifluoromethyl)-1H-pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c1-15-7(14)5-2-4(8(9,10)11)3-12-6(5)13/h2-3H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHEIGXVJDBWJBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CNC1=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















